An In-depth Technical Guide to 2,5-Difluoro-N-hydroxy-benzamidine: Synthesis, Properties, and Therapeutic Potential as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
An In-depth Technical Guide to 2,5-Difluoro-N-hydroxy-benzamidine: Synthesis, Properties, and Therapeutic Potential as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of 2,5-Difluoro-N-hydroxy-benzamidine in Immuno-Oncology
In the rapidly evolving landscape of cancer immunotherapy, the targeting of metabolic pathways that suppress immune responses within the tumor microenvironment has emerged as a promising therapeutic strategy. One such pivotal pathway is the catabolism of the essential amino acid L-tryptophan, a process primarily regulated by the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] Overexpression of IDO1 in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3] This metabolic reprogramming fosters an environment of immune tolerance, allowing cancer cells to evade detection and destruction by the host's immune system.[2]
Consequently, the development of small molecule inhibitors of IDO1 has become an area of intense research. Among the various chemical scaffolds explored, amidoxime derivatives have demonstrated significant potential as potent and selective IDO1 inhibitors.[4] This technical guide focuses on a specific, promising member of this class: 2,5-Difluoro-N-hydroxy-benzamidine (CAS No. 885957-32-4) . The introduction of fluorine atoms into small molecule drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the therapeutic rationale for 2,5-Difluoro-N-hydroxy-benzamidine as a potential IDO1 inhibitor for cancer immunotherapy.
Chemical and Physical Properties
While extensive experimental data for 2,5-Difluoro-N-hydroxy-benzamidine is not yet publicly available, its key physicochemical properties can be predicted based on the known characteristics of its constituent functional groups and related molecules.
| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |
| Molecular Formula | C₇H₆F₂N₂O | Based on chemical structure. |
| Molecular Weight | 172.14 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance of benzamidine derivatives.[5][6] |
| Melting Point | 150-170 °C (decomposes) | Inferred from the melting point of 2,5-difluorobenzonitrile (33-35 °C) and hydroxylamine hydrochloride (decomposes at 155-157 °C), and the general increase in melting point for the final product.[7][8] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water. | General solubility of N-hydroxy-benzamidine derivatives. Fluorination may slightly decrease aqueous solubility. |
| pKa | Estimated to be in the range of 9-10 for the amidinium ion and 11-12 for the N-hydroxy group. | Based on the pKa of related benzamidine and N-hydroxyguanidine compounds. The electron-withdrawing fluorine atoms may slightly decrease the pKa of the amidinium ion. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong oxidizing agents. Potential for hydrolysis under strongly acidic or basic conditions. | General stability of amidoxime compounds.[9] |
| Storage | Store in a cool, dry, well-ventilated place, protected from light and moisture. | Recommended storage for hydroxylamine derivatives and related compounds. |
Spectral Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by fluorine coupling. The protons of the amino and hydroxyl groups will likely appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns significantly affected by the attached fluorine atoms (C-F coupling). The carbon of the C=NOH group will also be a key diagnostic peak.
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IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (around 3400-3200 cm⁻¹), the C=N stretching of the amidoxime group (around 1650 cm⁻¹), and C-F stretching vibrations in the aromatic region (around 1200-1100 cm⁻¹).[10]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, and HCN.
Synthesis of 2,5-Difluoro-N-hydroxy-benzamidine: A Detailed Protocol
The most direct and widely employed method for the synthesis of N-hydroxy-benzamidines is the reaction of the corresponding benzonitrile with hydroxylamine.[9] This one-step procedure is generally efficient and yields the desired product in good purity after appropriate workup and purification.
Reaction Scheme
Sources
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- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 2,5-Difluorobenzonitrile | 64248-64-2 [chemicalbook.com]
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- 8. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]
- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
